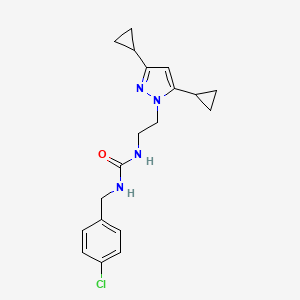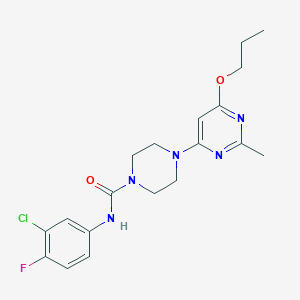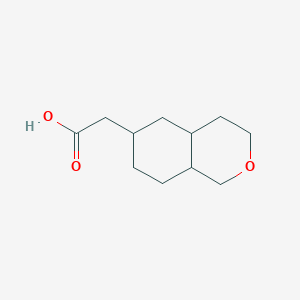![molecular formula C21H26N6O3 B2737045 1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923496-82-6](/img/structure/B2737045.png)
1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds is unique and has usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
- The compound is a purine analogue that has been synthesized and evaluated for antiviral activities. Research shows the synthesis of related purine analogues and their testing against various viruses in tissue culture. Moderate activity against rhinovirus was observed for several compounds at nontoxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Chemical Synthesis and Reactions
- Studies have described reactions involving similar triazine derivatives, showcasing their chemical properties and potential applications in synthetic chemistry. This includes research on the reactions of 2-hydro-1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4-phosphorinan-4,6-dione with various triazine derivatives (Neda, Farkens, Thönnessen, Jones, & Schmutzler, 1995).
Anticancer and Antimicrobial Activity
- Similar purine derivatives have been synthesized and their biological activities, including anticancer and antimicrobial effects, have been examined. For instance, studies found that certain triazino purines were active against leukemia and had vascular relaxing effects, although none showed potent activity (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Pharmaceutical Applications
- Research on purine derivatives like 1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has led to the development of various pharmaceutical applications. For instance, studies have synthesized novel purine derivatives and evaluated them for anticancer, anti-HIV-1, and antimicrobial activities, revealing that certain compounds exhibited significant activity against melanoma, lung cancer, and HIV-1 (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-hydroxypropyl)-3,4,9-trimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-13-6-8-16(9-7-13)12-25-19(29)17-18(24(4)21(25)30)22-20-26(10-5-11-28)23-14(2)15(3)27(17)20/h6-9,15,28H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXDIJXQBAUMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)CCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736962.png)


![4-methoxy-3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2736970.png)


![5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2736973.png)




![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2736981.png)
![2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole](/img/structure/B2736982.png)
![N-(4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2736983.png)
